molecular formula C23H20N2O3 B11703613 2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11703613
M. Wt: 372.4 g/mol
InChI Key: WNVXWOJVNYSKNJ-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the isoquinoline core is replaced by morpholine.

    Final Functionalization:

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

2-(3-methylphenyl)-6-(morpholin-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other isoquinoline derivatives, such as:

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H20N2O3/c1-15-4-2-5-16(14-15)25-22(26)18-7-3-6-17-20(24-10-12-28-13-11-24)9-8-19(21(17)18)23(25)27/h2-9,14H,10-13H2,1H3

InChI Key

WNVXWOJVNYSKNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O

Origin of Product

United States

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